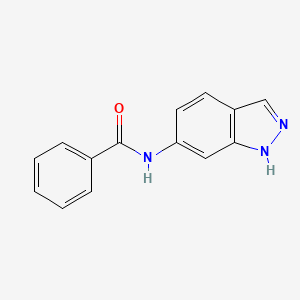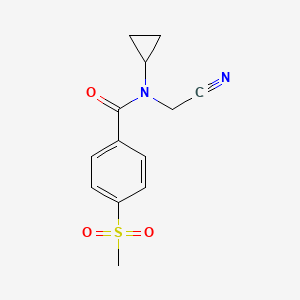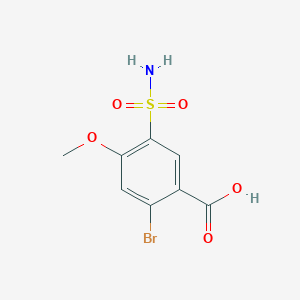
4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane, also known as TMB, is a boron-containing compound that has gained significant attention in the scientific community due to its unique properties. TMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Silicon-Based Drugs and Odorants
One notable application of derivatives of 4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane is in the synthesis of silicon-based drugs and odorants. For example, a derivative was used as a new building block for creating biologically active disila-tetrahydronaphthalene derivatives, demonstrating its synthetic potential by developing a new synthesis route for the retinoid agonist disila-bexarotene, highlighting its role in advancing silicon-based pharmacology (Büttner, Nätscher, Burschka, & Tacke, 2007).
Development of Boron-Containing Polyenes
Another research area involves the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. This methodology has been used to synthesize boron-containing resveratrol analogues and is being explored for potential therapeutic applications in neurodegenerative diseases. Additionally, these compounds are investigated as new materials for liquid crystal display (LCD) technology, showcasing the compound's versatility in materials science (Das et al., 2015).
Inhibitory Activity Against Serine Proteases
The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, using 4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane, has revealed their inhibitory activity against serine proteases such as thrombin. This application indicates the compound's potential in developing inhibitors for therapeutic purposes, contributing to the field of medicinal chemistry (Spencer et al., 2002).
Synthesis of Optically Active SiO-Containing Polymers
Additionally, this compound has been used as a catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This application showcases its utility in polymer chemistry, especially for creating materials with specific optical properties, which could have implications for various industrial applications (Zhou & Kawakami, 2005).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h6,9-11,13H,1,7-8,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGYTAZBTXWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)
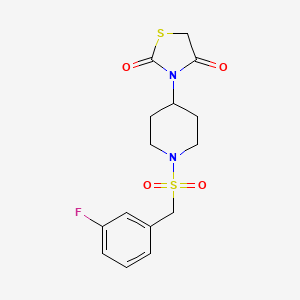
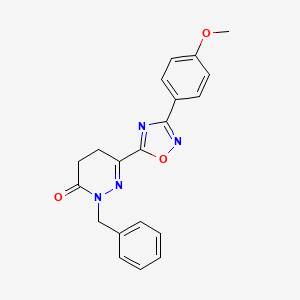
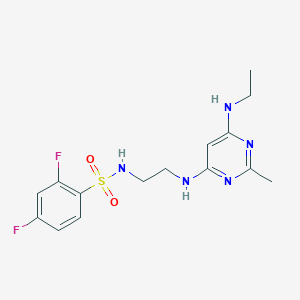
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

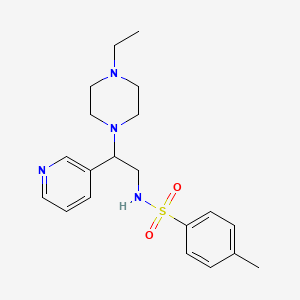
![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)
